(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Overview
Description
The compound (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical derivative that includes a 4-methylbenzenesulfonate moiety. While the specific compound is not directly described in the provided papers, the 4-methylbenzenesulfonate group, also known as p-toluenesulfonate, is a common sulfonate ester used in organic synthesis. This moiety is known for its ability to act as a good leaving group in substitution reactions and is often used to protect hydroxyl groups.
Synthesis Analysis
Although the exact synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not detailed, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized through a three-step procedure starting from commercially available resorcinol, achieving an overall yield of 65% . This suggests that the synthesis of similar sulfonate esters can be achieved through multi-step synthetic routes with moderate to high yields.
Molecular Structure Analysis
The molecular structure of related sulfonate derivatives has been studied using various analytical techniques. For instance, the crystal structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate shows that the atoms apart from one of the 4-methylbenzenesulfonate residues lie approximately in a disc, with significant dihedral angles between the benzene rings . This information can be useful in predicting the molecular geometry and potential reactivity of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.
Chemical Reactions Analysis
The 4-methylbenzenesulfonate group is known for its role in chemical reactions, particularly as a leaving group in nucleophilic substitution reactions. The presence of this group in a molecule like (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate would likely influence its reactivity, making it a candidate for reactions where a good leaving group is required.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 4-methylbenzenesulfonate anion have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy . The geometry of the anion was optimized, and the vibrational analysis provided insights into the internal vibrational modes of the anion. These studies are crucial for understanding the behavior of the 4-methylbenzenesulfonate group in various chemical environments, which would also be relevant for the analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.
Scientific Research Applications
Antioxidant and Corrosion Inhibitor
Research on derivatives of 4-methylbenzenesulfonate shows their potential as antioxidants and corrosion inhibitors. For example, compounds synthesized from 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate exhibited high antioxidant activity, particularly in lubricating oils, suggesting their utility in enhancing oil stability (Habib, Hassan, & El‐Mekabaty, 2014).
Crystallography and Structural Analysis
The structure of compounds related to 4-methylbenzenesulfonate has been extensively studied through crystallography. For instance, X-ray crystallography helped establish the absolute structure and stereochemistry of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, a compound related to 4-methylbenzenesulfonate (Reed et al., 2013).
Synthetic Chemistry and Drug Design
The reactivity of derivatives of 4-methylbenzenesulfonate is of interest in synthetic chemistry. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from a 4-methylbenzenesulfonate derivative demonstrates their potential in creating compounds of interest to medicinal chemists (Kolluri et al., 2018).
Electrochemical Applications
Studies on 4-methylbenzenesulfonate derivatives have also explored their use in electrochemistry. For instance, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showed excellent inhibitory properties for aluminum corrosion in sulfuric acid, suggesting its potential in corrosion protection (Ehsani, Moshrefi, & Ahmadi, 2015).
Safety And Hazards
properties
IUPAC Name |
(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQQSOZRVZCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420127 | |
Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
99314-44-0 | |
Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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